molecular formula C10H18O5 B13698306 6-(hydroxymethyl)-2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-1,3-benzodioxole-4,6-diol

6-(hydroxymethyl)-2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-1,3-benzodioxole-4,6-diol

Cat. No.: B13698306
M. Wt: 218.25 g/mol
InChI Key: CZCDWUBGKAXDNN-UHFFFAOYSA-N
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Description

(3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol is a complex organic compound characterized by its unique hexahydrobenzo[d][1,3]dioxole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the hexahydrobenzo[d][1,3]dioxole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of hydroxyl groups: Hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

    Functional group modifications: Adjustments to the hydroxymethyl and dimethyl groups through various organic reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale cyclization reactions: Utilizing catalysts to improve yield and efficiency.

    Continuous flow processes: To ensure consistent quality and scalability.

    Purification techniques: Such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Could produce alcohols or alkanes.

    Substitution: Results in halogenated derivatives or other substituted compounds.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

    Study of reaction mechanisms: Provides insights into the behavior of similar compounds in various reactions.

Biology

    Biochemical studies: Investigated for its interactions with enzymes or other biological molecules.

    Metabolic pathways: Explored for its role in metabolic processes or as a potential biomarker.

Medicine

    Drug development:

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Material science: Used in the development of new materials with specific properties.

    Catalysis: Investigated for its potential as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol exerts its effects involves:

    Molecular targets: Interaction with specific enzymes or receptors.

    Pathways involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol: Unique due to its specific stereochemistry and functional groups.

    Other hexahydrobenzo[d][1,3]dioxole derivatives: Similar structures but with different substituents or stereochemistry.

Uniqueness

    Stereochemistry: The specific arrangement of atoms in (3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol contributes to its unique properties.

    Functional groups: The presence of multiple hydroxyl groups and a hydroxymethyl group distinguishes it from other compounds.

Properties

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

6-(hydroxymethyl)-2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-1,3-benzodioxole-4,6-diol

InChI

InChI=1S/C10H18O5/c1-9(2)14-7-4-10(13,5-11)3-6(12)8(7)15-9/h6-8,11-13H,3-5H2,1-2H3

InChI Key

CZCDWUBGKAXDNN-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2CC(CC(C2O1)O)(CO)O)C

Origin of Product

United States

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